An In-depth Technical Guide to the Photophysical Properties of 7-Nitrobenzo[d]oxazole Fluorophore
An In-depth Technical Guide to the Photophysical Properties of 7-Nitrobenzo[d]oxazole Fluorophore
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7-nitrobenzo[d]oxazole (NBD) fluorophore is a small, environmentally sensitive fluorescent probe widely utilized in biochemical, biophysical, and cellular biology research.[1][2] Its compact size and favorable photophysical properties make it an excellent tool for labeling and tracking biomolecules such as lipids, peptides, and proteins, as well as for developing fluorescent probes for sensing various analytes.[2][3] A key characteristic of NBD is its solvatochromism; it exhibits weak fluorescence in aqueous environments and becomes brightly fluorescent in hydrophobic media.[1][4] This sensitivity to the polarity of its microenvironment, coupled with a large change in dipole moment upon excitation, allows it to report on the local environment of the molecules to which it is attached.[1] This guide provides a comprehensive overview of the core photophysical properties of the NBD fluorophore, detailed experimental protocols for their characterization, and visualizations of its application in biological signaling and experimental workflows.
Core Photophysical Properties
The photophysical properties of the NBD fluorophore are highly dependent on its local environment, particularly the polarity of the solvent. This section summarizes key quantitative data for NBD and its derivatives in various solvents.
Spectral Properties
The absorption and emission spectra of NBD derivatives are characterized by broad bands in the visible region. The position of these bands is sensitive to the solvent polarity, generally showing a blue shift in less polar environments.
| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Reference |
| NBD-serotonin analog I | PBS (pH 7.4) | 468 | 540 | 72 | [1] |
| NBD-serotonin analog I | Dioxane | 465 | 530 | 65 | [1] |
| NBD-serotonin analog I | Acetonitrile | 460 | 525 | 65 | [1] |
| NBD-serotonin analog I | Ethyl Acetate | 462 | 520 | 58 | [1] |
| NBD-serotonin analog I | Tetrahydrofuran | 460 | 515 | 55 | [1] |
| Probe M1 | PBS (pH 7.4) | 475 | 540 | 65 | [5][6] |
| Probe M2 | PBS (pH 7.4) | 480 | 550 | 70 | [5][6] |
| Probe M3 | PBS (pH 7.4) | 470 | 535 | 65 | [5][6] |
| 7-Benzylamino-4-nitrobenz-2-oxa-1,3-diazole | Ethanol | 460.5 | 535 | 74.5 | |
| HINBD | Water | 479 | 545 | 66 | [7] |
| NBD-derivatives (general) | Acetonitrile | ~460-480 | ~530-550 | ~70-90 | [8] |
| NBD-thioether derivatives | Various | ~390-420 | ~530 | ~110-140 | [9][10] |
Quantum Yield and Fluorescence Lifetime
The fluorescence quantum yield (ΦF) and lifetime (τ) of NBD are also highly sensitive to the environment. Generally, both parameters increase in less polar solvents, contributing to the bright fluorescence observed in hydrophobic environments.
| Compound | Solvent | Quantum Yield (Φ_F) | Fluorescence Lifetime (τ, ns) | Reference |
| NBD-serotonin analog I | PBS (pH 7.4) | 0.02 | 0.8 | [1] |
| NBD-serotonin analog I | Dioxane | 0.25 | 4.5 | [1] |
| NBD-serotonin analog I | Acetonitrile | 0.35 | 6.2 | [1] |
| NBD-serotonin analog I | Ethyl Acetate | 0.45 | 7.5 | [1] |
| NBD-serotonin analog I | Tetrahydrofuran | 0.55 | 8.8 | [1] |
| ASM-5-10 | Ethanol | - | - | [11][12] |
| ASM-5-10 | Ethyl Acetate | Max | - | [11][12] |
| ASM-5-10 | Heptane | Min | - | [11][12] |
| ASM-5-10 | Water | Min | - | [11][12] |
| ASM-5-67 | Ethanol | - | - | [11][12] |
| ASM-5-67 | Ethyl Acetate | Max | - | [11][12] |
| ASM-5-67 | Heptane | Min | - | [11][12] |
| ASM-5-67 | Water | Min | - | [11][12] |
| 7-Benzylamino-4-nitrobenz-2-oxa-1,3-diazole | Ethanol | 0.36 | - | |
| NBD-thioether derivatives | Methanol | 0.0050 | - | [9][10] |
| NBD-thioether derivatives | Ethanol | 0.0079 | - | [9][10] |
Experimental Protocols
Accurate characterization of the photophysical properties of NBD fluorophores is crucial for their effective application. This section provides detailed methodologies for key experiments.
UV-Vis Absorption Spectroscopy
This protocol outlines the measurement of the absorption spectrum of an NBD-labeled compound to determine its maximum absorption wavelength (λabs) and molar extinction coefficient.
Materials:
-
NBD-labeled compound
-
Spectroscopy-grade solvent (e.g., ethanol, PBS)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Prepare a stock solution of the NBD-labeled compound in the chosen solvent. From the stock solution, prepare a series of dilutions with concentrations that result in absorbance values between 0.1 and 1.0 at the expected λabs.
-
Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the desired wavelength range for the scan (e.g., 300-600 nm).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.
-
Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
Data Analysis: Determine the λabs from the peak of the absorption spectrum. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λabs, c is the molar concentration, and l is the path length of the cuvette.[13]
Fluorescence Spectroscopy
This protocol describes the measurement of the fluorescence emission spectrum to determine the maximum emission wavelength (λem).
Materials:
-
NBD-labeled compound solution (from UV-Vis protocol)
-
Fluorescence cuvette (1 cm path length)
-
Spectrofluorometer
Procedure:
-
Instrument Setup: Turn on the spectrofluorometer and allow the excitation lamp to warm up. Set the excitation wavelength to the λabs determined from the UV-Vis spectrum. Set the emission scan range (e.g., λabs + 20 nm to 700 nm).
-
Sample Measurement: Use a diluted sample with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.[14] Place the fluorescence cuvette containing the sample in the spectrofluorometer and record the emission spectrum.
-
Data Analysis: Identify the wavelength of maximum fluorescence intensity (λem) from the recorded spectrum. The Stokes shift can then be calculated as the difference between λem and λabs.
Determination of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield is determined relative to a well-characterized standard.[14][15]
Materials:
-
NBD-labeled compound solution
-
Quantum yield standard solution (e.g., Rhodamine 6G in ethanol, ΦF = 0.94)[16]
-
Spectrofluorometer and UV-Vis spectrophotometer
-
Quartz and fluorescence cuvettes
Procedure:
-
Standard and Sample Preparation: Prepare a series of dilutions for both the NBD sample and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.[14]
-
Absorbance and Emission Measurement: For each dilution of the sample and the standard, measure the absorbance at the chosen excitation wavelength and record the fluorescence emission spectrum.
-
Data Integration: Integrate the area under the fluorescence emission curve for each measurement.
-
Data Plotting: Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
-
Quantum Yield Calculation: The quantum yield of the sample (ΦX) is calculated using the following equation: ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2) where ΦST is the quantum yield of the standard, Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.[14]
Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)
Fluorescence lifetime is measured using the TCSPC technique, which records the time delay between an excitation pulse and the detection of an emitted photon.[17]
Materials:
-
NBD-labeled compound solution
-
TCSPC system with a pulsed light source (e.g., picosecond pulsed LED or laser) and a single-photon sensitive detector.
Procedure:
-
Instrument Setup: Set the excitation wavelength and the repetition rate of the light source. The emission wavelength is selected using a monochromator or a bandpass filter.
-
Instrument Response Function (IRF) Measurement: Measure the IRF of the system using a scattering solution (e.g., colloidal silica) at the excitation wavelength.[18]
-
Sample Measurement: Replace the scattering solution with the NBD sample and acquire the fluorescence decay data until sufficient photon counts are collected for statistical accuracy.
-
Data Analysis: The fluorescence decay data is fitted to an exponential decay model, often requiring deconvolution with the IRF.[18] The fluorescence lifetime (τ) is the time constant of the exponential decay.
Signaling Pathways and Experimental Workflows
NBD-based probes are extensively used to study various biological processes. The following diagrams, created using the DOT language, illustrate some of these applications.
Caption: Workflow of a NBD-based biosensor for kinase activity detection.
References
- 1. mdpi.com [mdpi.com]
- 2. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NBD-Ethylenediamine - Biotium [biotium.com]
- 5. Frontiers | NBD-Based Environment-Sensitive Fluorescent Probes for the Human Ether-a-Go-Go–Related Gene Potassium Channel [frontiersin.org]
- 6. NBD-Based Environment-Sensitive Fluorescent Probes for the Human Ether-a-Go-Go–Related Gene Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of a novel fluorescent probe based on 7-nitrobenzo-2-oxa-1,3-diazole skeleton for the rapid determination of vitamin B12 in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. revroum.lew.ro [revroum.lew.ro]
- 10. researchgate.net [researchgate.net]
- 11. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 12. Synthesis and characterization of 7-nitrobenzo-2-oxa-1,3-diazole (NBD)-labeled fluorescent opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. unchainedlabs.com [unchainedlabs.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. Making sure you're not a bot! [opus4.kobv.de]
- 16. researchgate.net [researchgate.net]
- 17. horiba.com [horiba.com]
- 18. 2.3. Fluorescence Lifetime Measurements [bio-protocol.org]
